2-Tert-butylpyridin-4(1H)-one
Overview
Description
2-Tert-butylpyridin-4(1H)-one, or 2-t-butyl-4-pyridone, is a heterocyclic compound belonging to the pyridone family of compounds. It is an organic compound with the formula C7H9NO. It is a colorless liquid with a sweet, pungent odor. It is a versatile molecule that has been used for a variety of applications, including as a synthetic intermediate in pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material for the synthesis of a variety of other compounds.
Scientific Research Applications
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Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field: Organic Chemistry
- Summary of Application: This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The study introduces a new protocol for formal anti-Markovnikov alkene hydromethylation .
- Methods of Application: The research involves the use of a radical approach for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
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3D Co(II) MOFs Based on 2,4,6-Tris(4-Pyridyl)-1,3,5-Triazine and Polycarboxylic Acid Ligands
- Scientific Field: Material Science
- Summary of Application: This research focuses on the synthesis of 3D Co(II) MOFs (Metal-Organic Frameworks) based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands . These MOFs are used as efficient electrocatalysts for oxygen reduction reaction .
- Methods of Application: The research involves the use of different aromatic polycarboxylic acids as auxiliary ligands to give rise to structural diversities in Co(II)-tpt frameworks .
- Results or Outcomes: The synthesized CoMOF derived carbon materials showed significant electrocatalytic performance. In particular, CoNC-A derived from compound 1 exhibits greater limiting current density than that of a Pt/C catalyst .
- Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands
- Scientific Field: Material Science
- Summary of Application: This research focuses on the synthesis of 3D Co(II) MOFs (Metal-Organic Frameworks) based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands . These MOFs are used as efficient electrocatalysts for oxygen reduction reaction .
- Methods of Application: The research involves the use of different aromatic polycarboxylic acids as auxiliary ligands to give rise to structural diversities in Co(II)-tpt frameworks .
- Results or Outcomes: The synthesized CoMOF derived carbon materials showed significant electrocatalytic performance. In particular, CoNC-A derived from compound 1 exhibits greater limiting current density than that of a Pt/C catalyst .
- Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands
- Scientific Field: Material Science
- Summary of Application: This research focuses on the synthesis of 3D Co(II) MOFs (Metal-Organic Frameworks) based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands . These MOFs are used as efficient electrocatalysts for oxygen reduction reaction .
- Methods of Application: The research involves the use of different aromatic polycarboxylic acids as auxiliary ligands to give rise to structural diversities in Co(II)-tpt frameworks .
- Results or Outcomes: The synthesized CoMOF derived carbon materials showed significant electrocatalytic performance. In particular, CoNC-A derived from compound 1 exhibits greater limiting current density than that of a Pt/C catalyst .
properties
IUPAC Name |
2-tert-butyl-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-6-7(11)4-5-10-8/h4-6H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVDEOQKNFAMKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729051 | |
Record name | 2-tert-Butylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylpyridin-4(1H)-one | |
CAS RN |
1196074-16-4, 1163706-65-7 | |
Record name | 2-(1,1-Dimethylethyl)-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196074-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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